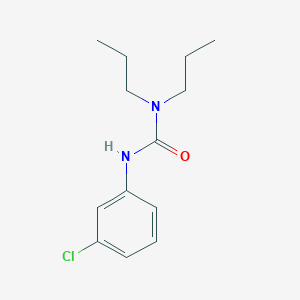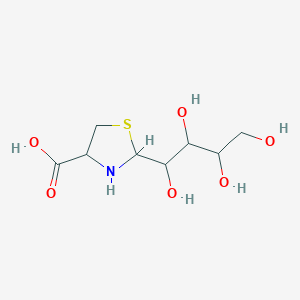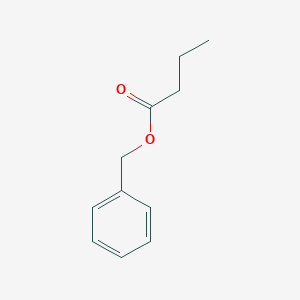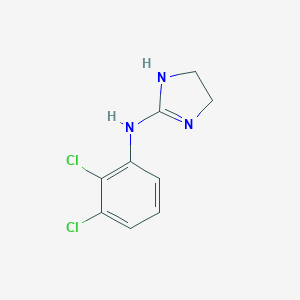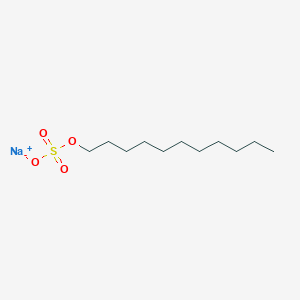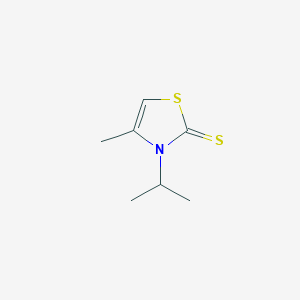
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
The biochemical and physiological effects of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) have been extensively studied. In vitro studies have shown that the compound has anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has also been shown to regulate plant growth and act as a pesticide. In vivo studies have demonstrated the compound's ability to reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the underlying mechanisms of various diseases and biological processes. However, the compound's low solubility in water and other solvents can pose a challenge in some experiments. Its potential toxicity also needs to be considered when working with the compound.
未来方向
There are several potential future directions for research on 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI). One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator and pesticide. In materials science, the compound's unique properties can be further explored for the development of novel materials with specific applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
In conclusion, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the compound's potential and to address its limitations.
合成方法
The synthesis of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) can be achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-4-methylthiazole with isopropyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall reaction mechanism remains the same.
科学研究应用
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has shown promising results as an anti-inflammatory and anticancer agent. It has also been explored for its antimicrobial and antifungal properties. In agriculture, the compound has been tested as a plant growth regulator and a pesticide. In materials science, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been used as a building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
16486-32-1 |
|---|---|
产品名称 |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
分子式 |
C7H11NS2 |
分子量 |
173.3 g/mol |
IUPAC 名称 |
4-methyl-3-propan-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5(2)8-6(3)4-10-7(8)9/h4-5H,1-3H3 |
InChI 键 |
GZKMBLWVILJUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C(C)C |
规范 SMILES |
CC1=CSC(=S)N1C(C)C |
同义词 |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



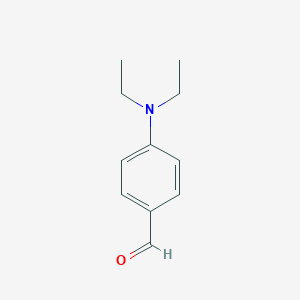
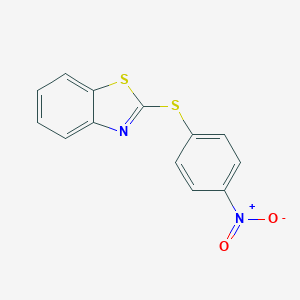
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
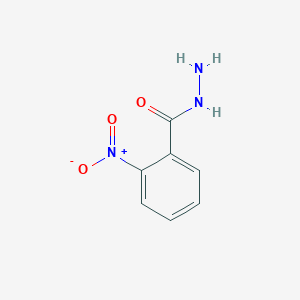
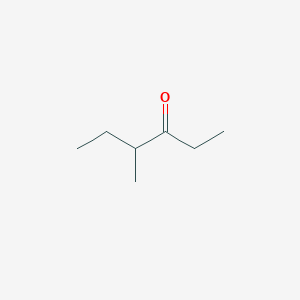
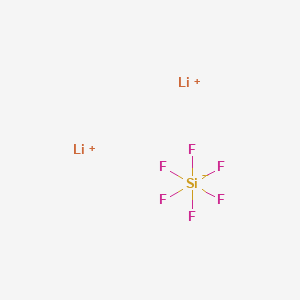
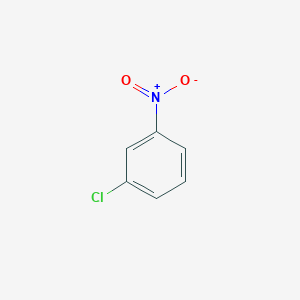
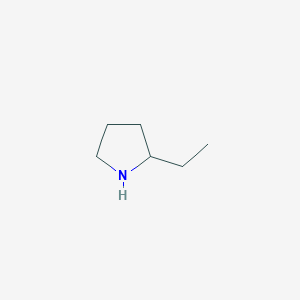
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
